molecular formula C23H16BrN3OS B13778802 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone CAS No. 72875-72-0

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone

Cat. No.: B13778802
CAS No.: 72875-72-0
M. Wt: 462.4 g/mol
InChI Key: KUBIDRLTWPZPFZ-UHFFFAOYSA-N
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Description

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of benzothiazole and bromophenyl groups into the quinazolinone scaffold enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole moiety . This intermediate is then reacted with 6-bromo-2-phenyl-4(3H)-quinazolinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and selectivity. The quinazolinone core can interact with various biological pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Shares the benzothiazole moiety but lacks the quinazolinone core.

    6-Bromo-2-phenylquinazolinone: Contains the quinazolinone core but lacks the benzothiazole moiety.

    2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: A benzothiazole derivative with different functional groups

Uniqueness

3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone is unique due to its combination of benzothiazole, bromophenyl, and quinazolinone moieties. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for scientific research .

Properties

CAS No.

72875-72-0

Molecular Formula

C23H16BrN3OS

Molecular Weight

462.4 g/mol

IUPAC Name

3-[1-(1,3-benzothiazol-2-yl)ethyl]-6-bromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C23H16BrN3OS/c1-14(22-26-19-9-5-6-10-20(19)29-22)27-21(15-7-3-2-4-8-15)25-18-12-11-16(24)13-17(18)23(27)28/h2-14H,1H3

InChI Key

KUBIDRLTWPZPFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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